Cas no 856850-18-5 (2-(bromomethyl)-4-chloropyridine)
2-(bromomethyl)-4-chloropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(bromomethyl)-4-chloropyridine
- QC-3502
- 2-Brommethyl-4-chlor-pyridin
- SureCN5955760
- AG-L-19436
- 2-bromomethyl-4-chloro-pyridine
- CTK5F5507
- 2-(Bromomethyl)-4-chloropyridine (ACI)
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- MDL: MFCD15526711
- Inchi: 1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
- InChI Key: GLSNQEHWJXTBDR-UHFFFAOYSA-N
- SMILES: ClC1C=C(CBr)N=CC=1
Computed Properties
- Exact Mass: 204.92939g/mol
- Monoisotopic Mass: 204.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9Ų
2-(bromomethyl)-4-chloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B870098-5mg |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 5mg |
65.00 | 2021-08-15 | ||
| TRC | B870098-10mg |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 10mg |
90.00 | 2021-08-15 | ||
| TRC | B870098-50mg |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 50mg |
330.00 | 2021-08-15 | ||
| eNovation Chemicals LLC | Y1003531-1g |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 95% | 1g |
$750 | 2024-07-24 | |
| Crysdot LLC | CD11043852-1g |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 95+% | 1g |
$1558 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1003531-5g |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 95% | 5g |
$2800 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1003531-5g |
2-(bromomethyl)-4-chloropyridine |
856850-18-5 | 95% | 5g |
$2800 | 2025-02-20 | |
| A2B Chem LLC | AD95215-100mg |
2-(Bromomethyl)-4-chloropyridine |
856850-18-5 | 95% | 100mg |
$368.00 | 2023-12-30 | |
| A2B Chem LLC | AD95215-250mg |
2-(Bromomethyl)-4-chloropyridine |
856850-18-5 | 95% | 250mg |
$630.00 | 2023-12-30 | |
| A2B Chem LLC | AD95215-1g |
2-(Bromomethyl)-4-chloropyridine |
856850-18-5 | 95% | 1g |
$1575.00 | 2023-12-30 |
2-(bromomethyl)-4-chloropyridine Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium borohydride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 0 °C → rt
2-(bromomethyl)-4-chloropyridine Raw materials
2-(bromomethyl)-4-chloropyridine Preparation Products
2-(bromomethyl)-4-chloropyridine Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(bromomethyl)-4-chloropyridine
Comprehensive Guide to 2-(Bromomethyl)-4-chloropyridine (CAS No. 856850-18-5): Properties, Applications, and Market Insights
2-(Bromomethyl)-4-chloropyridine (CAS No. 856850-18-5) is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research. This brominated pyridine derivative serves as a key intermediate in the synthesis of various bioactive molecules. With its molecular formula C6H5BrClN and molecular weight of 206.47 g/mol, this compound exhibits unique reactivity patterns that make it valuable for cross-coupling reactions and nucleophilic substitutions.
The growing interest in 2-(bromomethyl)-4-chloropyridine synthesis reflects its importance in modern drug discovery. Researchers frequently search for "856850-18-5 applications" and "4-chloropyridine derivatives uses," highlighting its relevance in developing novel therapeutic agents. The compound's electron-withdrawing properties and leaving group potential make it particularly useful in constructing complex molecular architectures for kinase inhibitors and antimicrobial compounds.
Recent advancements in medicinal chemistry have spotlighted 2-(bromomethyl)-4-chloropyridine as a building block for targeted drug delivery systems. Its compatibility with palladium-catalyzed reactions answers the frequent query "how to functionalize 4-chloropyridine" among synthetic chemists. The compound's stability under various reaction conditions, combined with its moderate solubility in organic solvents, contributes to its widespread laboratory use.
The global market for pyridine derivatives like 856850-18-5 shows steady growth, driven by increasing demand for custom synthesis services. Pharmaceutical companies often seek "reliable 2-(bromomethyl)-4-chloropyridine suppliers" to support their drug development pipelines. Quality specifications typically require ≥98% purity, with strict control of residual solvents and heavy metals to meet GMP standards for pharmaceutical intermediates.
From a green chemistry perspective, researchers are investigating more sustainable approaches to halopyridine synthesis. Current trends focus on reducing bromine waste in 2-(bromomethyl)-4-chloropyridine production, addressing environmental concerns while maintaining cost efficiency. These developments respond to frequent searches about "eco-friendly bromomethylation methods" in academic and industrial circles.
Storage and handling of 2-(bromomethyl)-4-chloropyridine require standard precautions for air-sensitive compounds. The material should be kept in amber glass containers under inert atmosphere at temperatures below -20°C for long-term stability. These protocols answer common questions about "how to store bromomethyl pyridine derivatives" from laboratory technicians.
Analytical characterization of 856850-18-5 typically involves HPLC analysis, NMR spectroscopy (showing characteristic peaks at 8.35 ppm for pyridine-H and 4.55 ppm for -CH2Br), and mass spectrometry. These techniques verify the compound's identity and purity, crucial for research reproducibility—a hot topic in scientific reproducibility discussions.
The future outlook for 4-chloropyridine intermediates remains positive, with expanding applications in material science and electronic chemicals. Innovations in catalytic bromination processes may further improve the accessibility of 2-(bromomethyl)-4-chloropyridine, making it an even more valuable tool for synthetic chemists worldwide.
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